tert-Butoxycarbonylamino-cyclohexyl-acetic acid
Overview
Description
Tert-butoxycarbonylamino-cyclohexyl-acetic acid is a chemical compound with the molecular formula C13H23NO4 and a molecular weight of 257.33 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
It’s known that this compound is a derivative of glycine , an amino acid that plays a crucial role in the central nervous system. As such, it may interact with glycine receptors or other proteins involved in glycine metabolism.
Mode of Action
The compound contains a tert-butoxycarbonyl (Boc) group, which is a common protecting group used in organic synthesis . The Boc group can be removed under acidic conditions, revealing the underlying amine group . This property allows the compound to undergo various chemical reactions while protecting sensitive functional groups.
Pharmacokinetics
The Boc group increases the compound’s lipophilicity, which could enhance its absorption and distribution . More research is needed to confirm these hypotheses.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action of “tert-Butoxycarbonylamino-cyclohexyl-acetic acid”. For instance, the removal of the Boc group requires acidic conditions . Therefore, the compound’s activity could be influenced by the pH of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butoxycarbonylamino-cyclohexyl-acetic acid can be synthesized through various synthetic routes. One common method involves the reaction of cyclohexylamine with tert-butoxycarbonyl chloride to form tert-butoxycarbonylamino-cyclohexane. This intermediate is then reacted with bromoacetic acid to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions. The process may include the use of automated reactors and purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butoxycarbonylamino-cyclohexyl-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted cyclohexyl derivatives.
Scientific Research Applications
Tert-butoxycarbonylamino-cyclohexyl-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of peptides and proteins.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for protease inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- N-tert-Butoxycarbonyl-DL-cyclohexylglycine
- Boc-2-Cyclohexyl-D-Glycine
- 2-(Boc-amino)-2-cyclohexylacetic Acid
Uniqueness
Tert-butoxycarbonylamino-cyclohexyl-acetic acid is unique due to its specific structural features, which provide distinct reactivity and stability. Its ability to act as a protecting group for amines and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUXZIPXYDQFCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCCCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393627 | |
Record name | N-Boc-2-Cyclohexyl-DL-glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60393627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35264-05-2 | |
Record name | N-Boc-2-Cyclohexyl-DL-glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60393627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{[(tert-butoxy)carbonyl]amino}-2-cyclohexylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.